3-[tert-Butyl(ethyl)amino]propanenitrile
Description
Overview of Nitrile Functional Group Reactivity and Synthetic Utility
The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis. Characterized by a linear geometry due to the sp-hybridization of the carbon and nitrogen atoms, the nitrile group is highly polar. This polarity, however, does not translate to strong basicity at the nitrogen atom; the lone pair resides in an sp orbital, rendering it less available for protonation compared to the nitrogen in an amine.
The synthetic utility of nitriles is extensive. They are valuable precursors to a range of other functional groups, including:
Carboxylic acids and amides: through hydrolysis under acidic or basic conditions.
Primary amines: via reduction, typically with reagents like lithium aluminum hydride.
Aldehydes: through partial reduction.
This reactivity makes nitriles important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Significance of Tertiary Amine Moieties in Molecular Design
Tertiary amines, where the nitrogen atom is bonded to three organic substituents, are fundamental building blocks in the design of new molecules, particularly in medicinal chemistry. The lone pair of electrons on the sp³-hybridized nitrogen atom confers both nucleophilic and basic properties. This allows tertiary amines to participate in a wide array of chemical reactions and to be protonated under physiological conditions, which can be critical for the solubility and biological activity of drug molecules.
The presence of a tertiary amine can influence a molecule's pharmacokinetic and pharmacodynamic profile. The nature of the alkyl groups attached to the nitrogen atom can be systematically varied to fine-tune properties such as lipophilicity, steric hindrance, and receptor binding affinity.
Contextualizing β-Aminonitriles within Modern Synthetic Methodologies
β-Aminonitriles are organic compounds that contain an amino group at the β-position relative to the nitrile group. This structural motif is found in a number of biologically active compounds and serves as a valuable synthon for more complex molecules. The reactivity of β-aminonitriles can be directed at either the amino or the nitrile functionality, or both, allowing for a diverse range of chemical transformations.
One of the most common and efficient methods for the synthesis of β-aminonitriles is the Michael addition of an amine to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). researchgate.netrsc.org This reaction is highly atom-economical and can often be performed under mild conditions. researchgate.net The use of catalysts, including enzymes like lipases, has been explored to enhance the rate and selectivity of this transformation. rsc.orgrsc.org
Scope and Focus of Research on 3-[tert-Butyl(ethyl)amino]propanenitrile
Research into this compound and related tertiary β-aminonitriles is primarily driven by their potential as intermediates in organic synthesis. The specific combination of the sterically demanding tert-butyl group and the smaller ethyl group on the nitrogen atom could offer unique reactivity and selectivity in subsequent chemical modifications. The primary synthetic route to this compound is the Michael addition of N-tert-butylethylamine to acrylonitrile.
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its properties and reactivity can be inferred from studies on analogous compounds such as 3-(diethylamino)propionitrile (B165596) and 3-(dimethylamino)propionitrile. nist.govsigmaaldrich.com These related compounds are recognized as valuable intermediates in various synthetic applications.
Tabulated Data
Table 1: Physicochemical Properties of Structurally Related β-Aminonitriles
| Property | 3-(Dimethylamino)propionitrile | 3-(Diethylamino)propionitrile | 3-(tert-Butylamino)propanenitrile (Secondary Amine) |
| CAS Number | 1738-25-6 sigmaaldrich.com | 5351-04-2 nist.gov | 21539-53-7 cymitquimica.com |
| Molecular Formula | C₅H₁₀N₂ sigmaaldrich.com | C₇H₁₄N₂ nist.gov | C₇H₁₄N₂ cymitquimica.com |
| Molecular Weight | 98.15 g/mol sigmaaldrich.com | 126.20 g/mol nist.gov | 126.20 g/mol cymitquimica.com |
| Boiling Point | 171 °C at 750 mmHg sigmaaldrich.com | 197 °C at 1013 hPa echemi.com | Not available |
| Melting Point | -43 °C sigmaaldrich.com | -59.9 °C echemi.com | Not available |
| Density | 0.87 g/mL at 25 °C sigmaaldrich.com | 0.866 g/cm³ at 20 °C echemi.com | Not available |
Structure
3D Structure
Properties
CAS No. |
921204-26-4 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-[tert-butyl(ethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H18N2/c1-5-11(8-6-7-10)9(2,3)4/h5-6,8H2,1-4H3 |
InChI Key |
PCYZWHMOSQKBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Tert Butyl Ethyl Amino Propanenitrile
Reactions Involving the Nitrile Group
The nitrile group is a valuable functional group in organic chemistry, known for its ability to undergo a variety of transformations.
Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Alcoholysis, Aminolysis)
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to the formation of various carbonyl compounds and their derivatives.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgbyjus.com The reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. byjus.com
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The final product is the carboxylic acid, 3-[tert-Butyl(ethyl)amino]propanoic acid, and an ammonium (B1175870) salt. byjus.com
Reaction Scheme (Acid-Catalyzed Hydrolysis): CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + 2H₂O + H⁺ → CH₃CH₂(C(CH₃)₃)NCH₂CH₂COOH + NH₄⁺
In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org This process yields the salt of the carboxylic acid, in this case, sodium 3-[tert-Butyl(ethyl)amino]propanoate, and ammonia (B1221849) gas. byjus.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org
Reaction Scheme (Base-Catalyzed Hydrolysis): CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + H₂O + OH⁻ → CH₃CH₂(C(CH₃)₃)NCH₂CH₂COO⁻ + NH₃
It has been noted that under certain mild alkaline conditions in non-aqueous solvents, the hydrolysis of nitriles can be selectively stopped at the primary amide stage. researchgate.net
Alcoholysis: The reaction of nitriles with alcohols in the presence of an acid catalyst leads to the formation of esters. This reaction, known as the Pinner reaction, proceeds through an imidate intermediate. For 3-[tert-Butyl(ethyl)amino]propanenitrile, alcoholysis would yield the corresponding ester of 3-[tert-Butyl(ethyl)amino]propanoic acid. For instance, reaction with ethanol (B145695) would produce ethyl 3-[tert-Butyl(ethyl)amino]propanoate. nih.gov
Aminolysis: The addition of amines to nitriles can produce N-substituted amides or amidines. The reaction conditions determine the final product. For example, reacting a nitrile with a primary or secondary amine can yield an N-substituted amide after hydrolysis of the initial adduct.
Reduction of the Nitrile to Amine or Aldehyde
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amine: A common method for reducing nitriles to primary amines involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction typically requires an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. chemistrysteps.com In the case of this compound, this reduction would yield the diamine, N¹-(tert-Butyl)-N¹-ethylpropane-1,3-diamine.
Reaction Scheme (Reduction to Amine): CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + 4[H] → CH₃CH₂(C(CH₃)₃)NCH₂CH₂CH₂NH₂
Reduction to Aldehyde: The partial reduction of a nitrile to an aldehyde can be achieved using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, and a subsequent aqueous workup hydrolyzes the intermediate imine to the corresponding aldehyde. chemistrysteps.comaskfilo.com This transformation would convert this compound into 3-[tert-Butyl(ethyl)amino]propanal. google.com
Reaction Scheme (Reduction to Aldehyde):
CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + DIBAL-H → Intermediate
Intermediate + H₂O → CH₃CH₂(C(CH₃)₃)NCH₂CH₂CHO
| Reagent | Product | Reaction Conditions |
| LiAlH₄, then H₂O | Primary Amine | Anhydrous ether |
| DIBAL-H, then H₂O | Aldehyde | Low temperature |
Cycloaddition Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to form heterocyclic compounds.
[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com While simple nitriles are generally poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. libretexts.org The nitrile group in this compound could potentially act as a dienophile in reactions with electron-rich dienes, especially under Lewis acid catalysis, to form substituted pyridines. youtube.com
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with a dipolarophile to create a five-membered heterocyclic ring. wikipedia.org Nitriles can act as dipolarophiles in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. nih.gov For example, the reaction of an organic azide (B81097) with a nitrile can yield a tetrazole, while reaction with a nitrile oxide can produce a 1,2,4-oxadiazole.
Electrophilic Cyanide-Transfer Processes
While nitriles are more commonly known to react as electrophiles, under specific conditions, the cyano group can be transferred to an electrophilic species. However, information regarding electrophilic cyanide-transfer processes originating from β-aminonitriles like this compound is not widely documented in the available literature. The presence of the tertiary amine functionality would likely influence such a reaction, potentially through intramolecular interactions or by affecting the electronic properties of the nitrile group.
Reactivity of the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it nucleophilic and basic, allowing for reactions such as quaternization and oxidation.
Quaternization and Amine Oxide Formation
Quaternization: Tertiary amines readily react with alkyl halides to form quaternary ammonium salts. This is a classic Sₙ2 reaction where the amine acts as the nucleophile. The quaternization of this compound with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary ammonium salt, specifically 3-(1-(tert-butyl)-1-ethyl-1-azonia)propanenitrile iodide. The rate of this reaction can be influenced by the steric bulk of the substituents on the nitrogen and the nature of the alkyl halide. researchgate.net
Reaction Scheme (Quaternization): CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + CH₃I → [CH₃CH₂(C(CH₃)₃)N⁺(CH₃)CH₂CH₂C≡N]I⁻
Amine Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The reaction involves the oxidation of the nitrogen atom, forming a coordinate covalent bond with an oxygen atom. The product of this reaction with this compound would be 3-[tert-Butyl(ethyl)(oxido)ammonio]propanenitrile.
Reaction Scheme (Amine Oxide Formation): CH₃CH₂(C(CH₃)₃)NCH₂CH₂C≡N + H₂O₂ → CH₃CH₂(C(CH₃)₃)N⁺(O⁻)CH₂CH₂C≡N + H₂O
| Reaction | Reagent Example | Product Type |
| Quaternization | Methyl iodide (CH₃I) | Quaternary Ammonium Salt |
| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | Amine N-Oxide |
Elimination Reactions to Form Unsaturated Nitriles
The propanenitrile backbone of this compound allows for elimination reactions to furnish unsaturated nitriles, primarily through pathways analogous to the Hofmann and Cope eliminations.
One potential pathway to an unsaturated nitrile is the Hofmann elimination . This reaction proceeds by exhaustive methylation of the tertiary amine with an alkyl halide, typically methyl iodide, to form a quaternary ammonium salt. wikipedia.orgorgoreview.comallen.inbyjus.comlibretexts.org Subsequent treatment with a strong base, such as silver oxide, facilitates an E2 elimination to yield an alkene. wikipedia.orgorgoreview.combyjus.com In the case of this compound, this would involve the formation of a quaternary ammonium iodide, which upon heating with a base, would eliminate the tertiary amine to likely form acrylonitrile (B1666552). The Hofmann rule predicts that the major product will be the least substituted alkene, which in this case is the terminal alkene. wikipedia.orgorgoreview.combyjus.com
A milder alternative for achieving a similar transformation is the Cope elimination . This reaction involves the oxidation of the tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid. orgoreview.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgnrochemistry.com Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination to produce an alkene and a hydroxylamine. chemistrysteps.comwikipedia.orgorganic-chemistry.org This method avoids the use of strong bases and harsh conditions. For this compound, oxidation would yield the N-oxide, which would then be expected to undergo thermal elimination to produce acrylonitrile. The Cope elimination also generally follows the Hofmann rule, favoring the formation of the least substituted alkene. orgoreview.comorganic-chemistry.org
Table 1: Comparison of Elimination Reactions
| Reaction | Reagents | Key Intermediate | Base Strength | Stereochemistry |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Quaternary ammonium salt | Strong | Anti-elimination |
| Cope Elimination | 1. H₂O₂ or m-CPBA 2. Heat | N-oxide | Intramolecular (weak) | Syn-elimination |
Reactions with Electrophiles (e.g., Acylation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile and react with various electrophiles.
Acylation of the tertiary amine can be achieved with acylating agents such as acyl chlorides. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride. chemguide.co.uk The product of such a reaction would be an N-acylammonium salt. However, due to the steric hindrance imposed by the tert-butyl and ethyl groups, the reactivity of the nitrogen center is diminished compared to less hindered amines.
Reactions at the Carbon Backbone
The carbon skeleton of this compound offers sites for functionalization, particularly at the carbon alpha to the nitrile group.
Alpha-Functionalization of the Nitrile
The protons on the carbon atom alpha to the nitrile group (C2) are acidic due to the electron-withdrawing nature of the cyano group. umn.edu Deprotonation at this position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate a carbanion. umn.edu This nucleophilic carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position. This is a common strategy for the functionalization of nitriles. libretexts.orgchemistrysteps.comlibretexts.org
Cascade and Tandem Reactions Utilizing Both Functional Groups
The bifunctional nature of this compound presents opportunities for intramolecular reactions that involve both the amine and nitrile functionalities.
Intramolecular Cyclization Pathways
While direct intramolecular cyclization of this compound itself is not prominently documented, related reactions provide insight into potential pathways. One such reaction is the Thorpe-Ziegler reaction , which involves the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. This reaction proceeds via the deprotonation of an alpha-carbon to one nitrile group, followed by nucleophilic attack on the carbon of the other nitrile group. While this compound is not a dinitrile, this reaction highlights the potential for the nitrile group to participate in cyclization reactions.
More relevant are tandem reactions that could be initiated at one functional group and terminated by the other. For instance, a tandem Michael addition/intramolecular amino-nitrile cyclization has been reported for the synthesis of dihydroindolizine-based compounds, demonstrating a pathway where a nucleophilic addition initiates a cascade that culminates in a cyclization involving an amine and a nitrile group. nih.gov Although the substrate is different, this illustrates a plausible reactive pathway for appropriately substituted aminonitriles.
Ring-Forming Reactions Incorporating the Aminonitrile Scaffold
The unique bifunctional nature of β-aminonitriles, such as this compound, makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The vicinal arrangement of the amino and cyanoethyl functionalities allows for intramolecular reactions to form cyclic structures, which are prevalent motifs in medicinal chemistry and natural products.
One of the notable transformations of the β-aminonitrile scaffold is its cyclization to form four-membered azetidine (B1206935) rings. Research on stereochemically pure anti-β-aminonitriles has demonstrated their ability to undergo stereocontrolled intramolecular cyclization under acidic conditions to yield trans-azetidin-2-imines. cas.org This reaction is typically performed in a protic solvent like methanol (B129727) or ethanol in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. cas.org The reaction proceeds with good to moderate yields, and crucially, the stereochemistry of the starting β-aminonitrile dictates the stereochemistry of the resulting azetidine derivative. cas.org
While specific studies on the cyclization of this compound are not extensively documented in the reviewed literature, the established reactivity of analogous β-aminonitriles provides a strong basis for predicting its behavior. The general scheme for such a transformation would involve the protonation of the nitrile nitrogen, followed by an intramolecular nucleophilic attack by the tertiary amine nitrogen.
Table 1: Representative Conditions for the Cyclization of β-Aminonitriles
| Starting Material Class | Reagents and Conditions | Product Class | Stereochemical Outcome |
|---|
Furthermore, the aminonitrile scaffold is a key component in the synthesis of more complex polycyclic and spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. cymitquimica.com The "tert-amino effect," a phenomenon involving the intramolecular cyclization of ortho-substituted N,N-dialkylanilines, has been extended to the synthesis of spiro heterocycles. lumenlearning.comlibretexts.orggithub.io This type of reaction typically involves an intramolecular C-H activation of an N-alkyl group and subsequent ring closure. While direct examples involving this compound are not prevalent, the underlying principles suggest its potential utility in constructing spirocyclic frameworks under appropriate reaction conditions.
Stereochemical Aspects of Transformations
The stereochemical outcomes of reactions involving this compound and its derivatives are of paramount importance, particularly when new stereocenters are formed. The inherent chirality of precursor molecules or the introduction of chiral reagents or catalysts can lead to the selective formation of one stereoisomer over another.
In the context of the acid-catalyzed cyclization of β-aminonitriles to azetidin-2-imines, the reaction has been shown to proceed stereospecifically. cas.org When starting with an enantiomerically pure anti-β-aminonitrile, the resulting product is exclusively the trans-azetidin-2-imine. cas.org This high degree of stereocontrol is attributed to the mechanism of the cyclization, where the geometry of the starting material directly translates to the product without the formation of intermediates that would allow for epimerization. cas.org The trans configuration of the product can be confirmed through spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). cas.org
Should this compound be functionalized to create a chiral center, for instance, at the α- or β-position of the nitrile, its subsequent transformations would have significant stereochemical implications. The formation of a new chiral center from an achiral starting material without the influence of a chiral agent will typically result in a racemic mixture. lumenlearning.com However, if the starting aminonitrile is already chiral, the formation of a second chiral center will lead to diastereomers, which generally have different physical properties and can often be separated.
The stereoselectivity of such transformations can be influenced by several factors, including the nature of the substituents, the reaction conditions, and the presence of catalysts. For instance, in reactions where a prochiral center is present, an enzyme or a chiral catalyst can distinguish between prochiral faces or groups, leading to an enantiomerically enriched product. libretexts.org
Table 2: Summary of Stereochemical Considerations
| Reaction Type | Starting Material | Key Factor | Expected Outcome |
|---|---|---|---|
| Intramolecular Cyclization | anti-β-Aminonitrile | Substrate Stereochemistry | Stereospecific formation of trans-product cas.org |
| Addition to Prochiral Center | Achiral Precursor | Absence of Chiral Influence | Racemic Mixture lumenlearning.com |
| Addition to Prochiral Center | Achiral Precursor | Presence of Chiral Catalyst/Enzyme | Enantiomerically Enriched Product libretexts.org |
Mechanistic Investigations and Theoretical Studies
Computational Chemistry of 3-[tert-Butyl(ethyl)amino]propanenitrile
Computational chemistry serves as a powerful tool to predict and rationalize the behavior of this compound. Through the application of quantum mechanical methods, it is possible to explore its electronic landscape, conformational flexibility, and spectroscopic characteristics.
The electronic structure of this compound is characterized by a significant polarization due to the presence of two nitrogen atoms with differing hybridizations. The nitrogen of the tertiary amine possesses a lone pair of electrons in an sp³-hybridized orbital, rendering it a strong nucleophilic and basic center. In contrast, the nitrogen of the nitrile group is sp-hybridized and part of a polar triple bond, making the carbon atom of the nitrile an electrophilic site.
Molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the amino group's nitrogen, consistent with its role as the primary site for electrophilic attack and protonation. The LUMO, conversely, would be centered on the π* antibonding orbital of the C≡N triple bond, indicating its susceptibility to nucleophilic addition.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial negative charge on the amino nitrogen and the partial positive charge on the nitrile carbon. This charge distribution is a key determinant of the molecule's reactivity in polar reactions.
The conformational flexibility of this compound arises from rotation around the C-C and C-N single bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the preferred spatial arrangement of the molecule.
Computational studies on analogous molecules, such as 3-aminopropionitrile, have shown the existence of multiple stable conformers, primarily gauche and trans arrangements around the central C-C bond. researchgate.net For this compound, the large size of the tert-butyl group would likely disfavor conformations where it is in close proximity to the cyanoethyl chain.
The energy landscape, mapped by rotating the key dihedral angles, would reveal the relative energies of different conformers and the energy barriers for their interconversion. It is anticipated that the most stable conformers will adopt a staggered arrangement to minimize torsional strain, with the bulky tert-butyl group oriented to reduce steric hindrance. Studies on N-substituted systems show that bulky substituents like tert-butyl can favor an equatorial position in cyclic systems to minimize steric interactions, a principle that also applies to the spatial arrangement in acyclic molecules. researchgate.net The conformational preferences are also influenced by solvent effects, with polar solvents potentially stabilizing more polar conformers. nih.gov
Table 1: Predicted Dominant Conformer Characteristics
| Feature | Predicted Characteristic | Rationale |
|---|---|---|
| Dihedral Angle (N-C-C-CN) | Anti (trans) | Minimizes steric repulsion between the bulky tert-butylamino group and the nitrile group. |
| Amine Nitrogen Geometry | Pyramidal | Typical for a tertiary amine, with the lone pair occupying a significant volume. |
Theoretical calculations are instrumental in predicting spectroscopic data, which can then be used to identify the molecule and probe its reaction mechanisms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound can be predicted using DFT calculations. A characteristic and strong absorption band is expected for the C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The exact position can be influenced by the electronic effects of the amino group. The C-H stretching vibrations of the ethyl and tert-butyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibrations of the amine would be found in the 1000-1250 cm⁻¹ region. Theoretical predictions of these frequencies can aid in the interpretation of experimental spectra. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to a high degree of accuracy. The protons on the carbon adjacent to the amino nitrogen (α-protons) would be deshielded compared to those further away (β-protons). The large tert-butyl group would give rise to a characteristic singlet in the ¹H NMR spectrum, integrating to nine protons. The ethyl group would show a quartet and a triplet. The calculated chemical shifts can be compared with experimental data to confirm the structure and to study changes in electronic environment during a reaction. researchgate.netorganicchemistrydata.org
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Position | Notes |
|---|---|---|---|
| IR | C≡N Stretch | 2220-2260 cm⁻¹ | Strong intensity, characteristic of nitriles. spectroscopyonline.com |
| ¹H NMR | tert-Butyl Protons | ~1.0-1.3 ppm | Singlet, 9H. |
| ¹H NMR | Ethyl CH₂ Protons | ~2.5-2.8 ppm | Quartet, coupled to CH₃. |
| ¹H NMR | Ethyl CH₃ Protons | ~1.0-1.2 ppm | Triplet, coupled to CH₂. |
| ¹³C NMR | Nitrile Carbon | ~117-120 ppm | Weak signal. |
| ¹³C NMR | tert-Butyl Quaternary C | ~50-60 ppm |
Reaction Mechanism Elucidation
The dual functionality of this compound allows for a rich variety of chemical transformations. Mechanistic elucidation of these reactions benefits greatly from theoretical studies that can map out reaction pathways and identify key intermediates and transition states.
Reactions at the Amino Group: The tertiary amine can act as a nucleophile or a base. Transition state analysis of its reaction with electrophiles, such as alkyl halides, would likely show a typical Sₙ2 mechanism. In reactions with acids, a simple proton transfer is expected. The steric bulk of the tert-butyl group would play a significant role in the energetics of the transition state, potentially slowing down reactions compared to less hindered amines. msu.edu Theoretical studies on the reaction of amines with radicals, such as OH, indicate that hydrogen abstraction can occur, and the transition state for this process can be modeled. acs.org
Reactions at the Nitrile Group: The nitrile group can undergo nucleophilic addition. For example, its reaction with Grignard reagents would proceed through a transition state where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent hydrolysis would lead to a ketone. The nitrile group can also be reduced, for instance by LiAlH₄, to a primary amine. The mechanism involves hydride attack on the nitrile carbon. libretexts.org Transition state calculations for these reactions can provide detailed information about the geometry and energy of the highest point on the reaction coordinate. youtube.com
Computational chemistry allows for the calculation of the kinetic and thermodynamic parameters that govern chemical reactions.
Kinetics: The rate of a reaction is determined by the activation energy (Ea), which is the energy difference between the reactants and the transition state. By calculating the structure and energy of the transition state, the activation energy can be predicted. For example, in a cyanoethylation reaction, the rate is dependent on the basicity of the amine catalyst. tau.ac.ilacs.org For reactions involving this compound, the steric hindrance of the tert-butyl group would be expected to increase the activation energy for reactions at the nitrogen center, thus decreasing the reaction rate compared to less hindered analogues. Comparing the activation energies for different potential reaction pathways allows for the prediction of the major product.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-aminopropionitrile |
| Acrylonitrile (B1666552) |
| LiAlH₄ (Lithium aluminum hydride) |
Identification of Reactive Intermediates
The aza-Michael addition of a secondary amine, such as tert-butyl(ethyl)amine, to an activated alkene like acrylonitrile proceeds through a series of reactive intermediates. The reaction can be catalyzed by acids, bases, or proceed without a catalyst, particularly with highly nucleophilic amines.
The generally accepted mechanism involves the nucleophilic attack of the amine on the β-carbon of acrylonitrile. This leads to the formation of a zwitterionic intermediate, which is a key reactive species in this process. This intermediate possesses both a negatively charged carbanion (stabilized by the electron-withdrawing nitrile group) and a positively charged ammonium (B1175870) cation.
The reaction sequence and its intermediates can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butyl(ethyl)amine attacks the electron-deficient β-carbon of the acrylonitrile molecule.
Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate. The negative charge is localized on the α-carbon, resonance-stabilized by the adjacent nitrile group, while the nitrogen atom bears a positive charge.
Proton Transfer: The final step involves a proton transfer to neutralize the charges. This can occur via several pathways, including intramolecularly from the ammonium group to the carbanion, or intermolecularly, mediated by a solvent molecule or another amine molecule. This step yields the final product, this compound.
Theoretical studies and kinetic analyses of similar amine additions to activated olefins suggest that the initial nucleophilic attack and the formation of the C-N bond can be the rate-determining step. researchgate.netcapes.gov.br The stability and lifetime of the zwitterionic intermediate are significantly influenced by the reaction conditions, particularly the solvent.
Solvent Effects and Catalytic Cycle Studies
The choice of solvent plays a critical role in the aza-Michael reaction, influencing reaction rates and, in some cases, the reaction pathway by stabilizing or destabilizing the reactive intermediates.
Solvent Effects:
The nucleophilicity of amines and the electrophilicity of the Michael acceptor are both affected by the solvent. researchgate.netacademie-sciences.fr
Polar Protic Solvents: Solvents like water, methanol (B129727), or ethanol (B145695) can facilitate the reaction in several ways. They can activate the Michael acceptor (acrylonitrile) by forming hydrogen bonds with the nitrile group, further increasing the electrophilicity of the β-carbon. academie-sciences.fr They are also effective at stabilizing the charged zwitterionic intermediate, potentially lowering the activation energy of the reaction. researchgate.net
Polar Aprotic Solvents: Solvents such as DMSO, DMF, or acetonitrile (B52724) provide a polar environment that can help to dissolve the reactants and stabilize charged intermediates. However, their inability to act as hydrogen bond donors means they activate the electrophile less effectively than protic solvents.
Nonpolar Solvents: Reactions in nonpolar solvents like toluene (B28343) or hexane (B92381) are generally slower. In the absence of a catalyst, the stabilization of the charged zwitterionic intermediate is poor, leading to a higher energy transition state.
Fluorinated Alcohols: Highly polar protic fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to be particularly effective at promoting Michael additions of weaker nucleophiles. academie-sciences.frbohrium.com They act as strong hydrogen bond donors, significantly activating the electrophile without strongly solvating and deactivating the amine nucleophile. academie-sciences.fr
The expected influence of solvent type on the rate of the aza-Michael addition of tert-butyl(ethyl)amine to acrylonitrile is summarized in the table below. This is an illustrative guide based on established principles, not specific experimental data for this reaction.
| Solvent Type | Example Solvent(s) | Expected Relative Reaction Rate | Rationale |
| Polar Protic (Fluorinated) | Hexafluoroisopropanol (HFIP) | Very High | Strong H-bond donation activates acrylonitrile; stabilizes transition state. academie-sciences.fr |
| Polar Protic | Water, Methanol | High | Good stabilization of zwitterionic intermediate; H-bond activation of acrylonitrile. researchgate.net |
| Polar Aprotic | DMSO, DMF | Moderate | Solubilizes reactants and stabilizes charge, but lacks H-bond activation. |
| Nonpolar | Toluene, Hexane | Low | Poor stabilization of charged intermediates and transition states. |
Catalytic Cycle Studies:
While the reaction can proceed without a catalyst, various catalytic systems have been developed to enhance the rate and efficiency of aza-Michael additions. researchgate.net A general catalytic cycle, for instance using a Brønsted acid or base, can be proposed.
Base Catalysis: A base can deprotonate the zwitterionic intermediate in the proton transfer step, or in some cases, deprotonate a protic solvent to generate a more potent nucleophile that facilitates the proton transfer.
Acid Catalysis: A Brønsted acid can protonate the nitrile group of acrylonitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The acid catalyst is then regenerated during the final proton transfer step.
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile group, activating the Michael acceptor in a manner similar to Brønsted acids.
Organocatalysis: Chiral amines and other organocatalysts have been employed for asymmetric aza-Michael additions. beilstein-journals.orgnih.gov For instance, a primary amine catalyst can form an iminium ion with an enone, activating it for nucleophilic attack. While acrylonitrile does not form an iminium ion in the same way, related organocatalytic principles involving hydrogen bonding and activation of the Michael acceptor are applicable. beilstein-journals.org
A simplified representation of an acid-catalyzed cycle would involve:
Activation of acrylonitrile by the catalyst (e.g., protonation of the nitrile nitrogen).
Nucleophilic attack by tert-butyl(ethyl)amine on the activated acrylonitrile.
Formation of the protonated product complex.
Release of the final product, this compound, and regeneration of the catalyst.
Advanced Synthetic Utility and Chemical Applications
Building Block for Complex Organic Frameworks
The presence of both a nucleophilic amine and an electrophilic nitrile group (or its derivatives) within the same molecule allows 3-[tert-Butyl(ethyl)amino]propanenitrile to be a valuable precursor for the synthesis of a variety of complex organic structures.
Precursor to Heterocyclic Compounds
β-Aminonitriles, such as this compound, are well-established precursors for the synthesis of a range of heterocyclic compounds. nih.govresearchgate.net The reactivity of the amino and nitrile functionalities can be harnessed to construct various ring systems.
One of the notable applications of analogous β-aminonitriles is in the synthesis of substituted thiophenes through the Gewald reaction. acs.org This multicomponent reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While direct examples using this compound are not prevalent in the literature, the general mechanism suggests its potential participation.
Furthermore, β-aminonitriles can serve as precursors to pyrimidines. researchgate.netacs.orgrsc.org The condensation of β-enaminonitriles, which can be derived from β-aminonitriles, with various reagents can lead to the formation of the pyrimidine (B1678525) core. rsc.org The specific substitution pattern on the resulting pyrimidine would be dictated by the reaction partners and conditions.
The cyclization of aminonitrile derivatives is a general strategy for accessing various nitrogen-containing heterocycles. nih.gov For instance, intramolecular cyclization reactions of appropriately modified β-aminonitriles can lead to the formation of lactams, which are key structural motifs in many biologically active compounds.
Synthesis of Polyfunctionalized Aliphatic and Alicyclic Systems
The nitrile and amine groups in this compound can be chemically transformed to introduce a variety of functionalities, leading to the synthesis of polyfunctionalized aliphatic and alicyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the tertiary amine can be quaternized or undergo other modifications. enamine.net
For instance, the reduction of the nitrile group to an amine would yield a diamine, a valuable building block for polyamides and other polymers. Hydrolysis of the nitrile would produce a β-amino acid, a class of compounds with significant biological and pharmaceutical relevance. nih.gov
While specific examples detailing the use of this compound in the synthesis of complex alicyclic systems are not extensively documented, the general reactivity of β-aminonitriles suggests their potential in such applications. For example, intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, could theoretically be employed with dinitrile precursors derived from β-aminonitriles to construct cyclic ketones.
Role as a Synthetic Intermediate
The utility of this compound extends to its role as a key intermediate in the synthesis of a broader range of chemical entities, from diverse compound libraries to precursors for specialty chemicals.
Scaffold for Diverse Chemical Libraries
The bifunctional nature of this compound makes it an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening. acs.orgnih.gov The amino and nitrile groups provide two independent points for diversification.
For example, the amine can be acylated, alkylated, or used in reductive amination reactions with a variety of building blocks. The nitrile group can be converted into other functionalities, such as amides, carboxylic acids, or tetrazoles, which can then be further functionalized. This strategy allows for the rapid generation of a large number of structurally related compounds. The Strecker reaction, a well-known method for synthesizing α-aminonitriles, has been adapted for library synthesis, and similar principles can be applied to libraries based on β-aminonitrile scaffolds. acs.orgnih.gov
Formation of Specialty Chemical Precursors
This compound and related β-aminonitriles can serve as precursors to various specialty chemicals. google.com For example, the reduction of the nitrile group to a primary amine would yield N1-(tert-butyl)-N1-ethylethane-1,2-diamine. Diamines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. google.com
The hydrolysis of the nitrile group to a carboxylic acid would produce 3-[tert-Butyl(ethyl)amino]propanoic acid. β-Amino acids and their derivatives are used in the synthesis of peptides, polymers, and other specialty chemicals.
Derivatization and Modulator Design for Chemical Probes
The functional groups of this compound allow for its derivatization to create chemical probes for biological studies. The tertiary amine can be modified to introduce reporter groups such as fluorophores or affinity tags.
For example, the synthesis of fluorescently labeled versions of this molecule could be achieved by reacting the amine with a fluorescent dye containing a reactive group such as an isothiocyanate or a succinimidyl ester. Similarly, the introduction of a biotin (B1667282) moiety would allow for the use of the resulting probe in affinity-based purification or detection experiments. While specific examples of such probes derived from this compound are not widely reported, the general principles of bioconjugation chemistry are applicable.
Application in Material Science Precursors (Non-Property-Specific)
The bifunctional nature of this compound, characterized by a tertiary amine and a nitrile group, positions it as a versatile precursor in the synthesis of various polymeric materials. Although specific research focusing exclusively on this compound's role in material science is not extensively documented, its utility can be inferred from the well-established reactivity of β-aminonitriles in polymerization and material modification processes. The presence of the bulky tert-butyl group is anticipated to impart unique characteristics to the resulting materials, such as modified solubility, thermal stability, and morphological properties, when compared to less sterically hindered analogues.
The primary pathways through which this compound can be utilized as a material science precursor involve the chemical transformation of its nitrile and amino functionalities. These transformations allow for its incorporation into various polymer backbones or for its use as a modifying agent for existing polymers.
One significant application of aminonitriles is in the synthesis of polyamides. google.com The nitrile group of this compound can be hydrolyzed to a carboxylic acid, and the tertiary amine can be converted to a primary or secondary amine through appropriate chemical reactions, although the conversion of a tertiary amine is more complex than that of a primary or secondary amine. More commonly, related β-aminonitriles are precursors to diamines through the reduction of the nitrile group. These resulting diamines can then undergo polycondensation with dicarboxylic acids to form polyamides. youtube.com While the tertiary amine in the target compound is not a direct participant in the amide bond formation, its presence can influence the properties of the resulting polymer.
Another key area of application for aminonitriles is as curing agents for epoxy resins. Amines are well-known curing agents that react with the epoxide groups of the resin to form a cross-linked polymer network. google.com Specifically, compounds containing amine functionalities, such as 3-[[3-(Dimethylamino)propyl]amino]propanenitrile, are used as curing agents. The tertiary amine in this compound can act as a catalyst for the epoxy homopolymerization or as a co-curing agent, influencing the curing kinetics and the final properties of the thermoset. The bulky tert-butyl group would likely affect the reactivity and the network structure of the cured epoxy.
Furthermore, aminonitriles can serve as precursors for other functional molecules used in material science. For instance, the hydrogenation of the nitrile group can yield a diamine, which can then be used in the synthesis of polyurethanes and other polymers. While the specific compound this compound is not directly cited in extensive material science literature, the established chemical pathways for β-aminonitriles provide a strong basis for its potential applications.
The following table summarizes the potential transformations of this compound and the resulting precursors for material synthesis.
| Precursor Compound | Transformation Reaction | Resulting Functional Monomer/Agent | Potential Polymer Application |
| This compound | Hydrolysis of Nitrile Group | 3-[tert-Butyl(ethyl)amino]propanoic acid | Building block for polyamides or polyesters |
| This compound | Reduction of Nitrile Group | N1-(tert-Butyl)-N1-ethylethane-1,2-diamine | Monomer for polyamides, polyurethanes; Epoxy curing agent |
| This compound | Direct use | Tertiary Amine Functionality | Catalyst/Co-curing agent for epoxy resins |
It is important to note that the steric hindrance from the tert-butyl group might necessitate specific catalytic systems or reaction conditions to achieve high yields in these transformations and subsequent polymerization reactions. The unique substitution pattern of this compound offers a platform for creating materials with potentially novel properties, warranting further investigation into its role as a material science precursor.
Future Research Directions and Outlook
Development of Sustainable Synthetic Routes
The primary synthetic route to β-aminonitriles like 3-[tert-Butyl(ethyl)amino]propanenitrile is the aza-Michael addition (or cyanoethylation) of a secondary amine to acrylonitrile (B1666552). Future research will undoubtedly focus on refining this transformation to align with the principles of green chemistry and to leverage the advantages of modern process technologies.
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of β-aminonitriles, research is moving beyond traditional organic solvents and stoichiometric reagents.
Aqueous and Solvent-Free Conditions: A significant advancement has been the discovery that the aza-Michael reaction can be greatly accelerated in water. This medium is not only environmentally friendly but can also enhance reaction rates and selectivity. Future work could systematically investigate the kinetics and scope of the reaction between N-tert-butylethylamine and acrylonitrile in water. Another promising avenue is the use of reusable, heterogeneous catalysts under solvent-free conditions. For instance, acidic alumina (B75360) has been shown to be an effective catalyst for the selective mono-addition of amines to acrylonitrile, offering high yields and easy catalyst recovery.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers exceptional selectivity and operates under mild, aqueous conditions. Nitrile hydratase enzymes, such as those from Rhodococcus rhodochrous, have been successfully used to convert β-aminonitriles into the corresponding β-amino amides. u-szeged.hu A future research goal would be to explore or engineer enzymes that can directly catalyze the aza-Michael addition step itself, providing a completely biocatalytic route to chiral or achiral β-aminonitriles.
Table 1: Comparison of Green Synthetic Strategies for β-Aminonitrile Synthesis
| Synthetic Approach | Catalyst/Medium | Advantages | Potential Research Focus for this compound |
| Aqueous Synthesis | Water | Environmentally benign, potential rate acceleration, simplified workup. researchgate.net | Optimization of reaction conditions (pH, temperature) for maximizing yield and purity. |
| Solvent-Free | Acidic Alumina | Reduced waste, catalyst reusability, high atom economy. | Screening of various solid acid/base catalysts for optimal performance and longevity. |
| Biocatalysis | Enzymes (e.g., Lipases, Transaminases) | High selectivity (enantioselectivity), mild conditions, biodegradable. u-szeged.hu | Identification or engineering of an enzyme for the direct synthesis from N-tert-butylethylamine and acrylonitrile. |
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.
Research in this area could focus on developing a packed-bed reactor using a heterogeneous catalyst, such as the aforementioned acidic alumina, for the continuous cyanoethylation of N-tert-butylethylamine. This would allow for the safe handling of acrylonitrile and efficient production with minimal manual intervention. Studies have shown that for Michael additions with poor nucleophiles like some aromatic amines, flow reactors allow for precise control of residence time, which can minimize the formation of double-addition byproducts. researchgate.net This principle could be applied to optimize the selective synthesis of the target monosubstituted product.
Exploration of Underexplored Reactivity and Selectivity
The synthetic utility of this compound is intrinsically linked to the reactivity of its two functional groups. While some transformations are established, there remains considerable scope for exploring novel reactions and controlling selectivity.
The nitrile group can be readily reduced to a primary amine using reagents like lithium aluminum hydride, yielding a 1,3-diamine, or hydrolyzed to a carboxylic acid to produce a β-amino acid. It can also react with organometallic reagents, such as Grignard reagents, to form ketones. The tertiary amine can act as a base or a nucleophile.
Future research should investigate more nuanced and selective transformations. For example, the development of catalytic methods for the diastereoselective functionalization of the carbon α to the nitrile group would be highly valuable. Furthermore, the potential for intramolecular cyclization reactions, perhaps triggered by an external reagent, could lead to novel heterocyclic scaffolds that are of interest in medicinal chemistry. The use of this compound and its derivatives as C-3 synthons in multicomponent reactions or cycloadditions represents a largely unexplored frontier. researchgate.net
Novel Catalytic Systems for Aminonitrile Transformations
Catalysis is key to unlocking the full synthetic potential of β-aminonitriles in an efficient and selective manner. While the synthesis often relies on base catalysis or proceeds thermally, the subsequent transformations of the molecule would benefit greatly from new catalytic systems.
Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools in synthesis. Thiourea-based catalysts, for example, have been shown to activate α,β-unsaturated systems towards conjugate addition through hydrogen bonding. researchgate.net Developing chiral organocatalysts that could facilitate enantioselective transformations of β-aminonitriles is a significant area for future research.
Metal Catalysis: Transition metal catalysis offers a broad spectrum of reactivity. Palladium NCN-pincer complexes have been developed for the efficient synthesis of β-aminonitriles. nitech.ac.jp Future work could focus on developing catalysts for novel cross-coupling reactions where the aminonitrile acts as a coupling partner, or for catalytic hydrogenation/hydrolysis of the nitrile group under mild conditions. Lanthanide triflates, such as Yb(OTf)₃ and Tb(OTf)₃, have also proven effective in catalyzing aza-Michael reactions, particularly with less reactive amines. researchgate.netresearchgate.net
Table 2: Emerging Catalytic Systems for β-Aminonitrile Synthesis & Transformation
| Catalyst Class | Example | Application | Future Research Direction |
| Lewis Acids | Yb(OTf)₃, Tb(OTf)₃ | Aza-Michael Addition researchgate.net | Development of chiral Lewis acids for enantioselective synthesis. |
| Organocatalysts | Thioureas, Cinchona Alkaloids | Aza-Michael Addition, Asymmetric reactions researchgate.netnitech.ac.jp | Design of catalysts for novel, selective transformations of the nitrile or backbone. |
| Metal Complexes | Palladium NCN-Pincer Complexes | β-Aminonitrile Synthesis nitech.ac.jp | Exploration of other transition metals (e.g., Cu, Ni, Fe) for cost-effective and diverse reactivity. |
| Heterogeneous | Acidic Alumina | Aza-Michael Addition | Development of multifunctional solid catalysts for tandem reaction sequences. |
Integration into Advanced Organic Synthesis Methodologies
Ultimately, the value of a building block like this compound is determined by its utility in constructing more complex and functional molecules. A key future direction is to demonstrate its role as a versatile intermediate in advanced synthetic applications.
This involves moving beyond its use as a simple precursor to diamines and β-amino acids and integrating it into the synthesis of pharmaceuticals, agrochemicals, or materials. For instance, the unique substitution pattern, featuring a bulky tert-butyl group, could be leveraged to influence the stereochemical outcome of subsequent reactions or to impart specific physicochemical properties to a target molecule. Research efforts could focus on incorporating this moiety into multi-step total syntheses or using it in library synthesis to rapidly generate a diverse set of compounds for biological screening. The bifunctional nature of β-aminonitriles makes them ideal starting points for the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[tert-Butyl(ethyl)amino]propanenitrile in academic research?
- Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, Pt/C-catalyzed methylation using formic acid as a hydrogen donor and phenylsilane as a reductant achieves a 55% yield under mild conditions (toluene, 0.1 mol% catalyst) . Alternatively, alkylation of tert-butylamine derivatives with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF) is a viable route, though yields depend on steric hindrance and reaction time optimization .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a methanol-acetonitrile-buffer system (e.g., 60:40 methanol-acetonitrile mixed with pH 7.5 triethylamine buffer) effectively separates nitrile-containing compounds. Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is also recommended for bulk purification . Structural validation via NMR (¹H/¹³C) and FT-IR confirms functional group integrity .
Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile nitriles. Waste must be segregated and treated by certified hazardous waste facilities due to potential cyanide release under acidic or thermal degradation . First-aid measures include immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from catalyst selectivity and solvent effects. For example, Pt/C catalysts favor tertiary amine formation but may require higher catalyst loading (0.5–1 mol%) in polar aprotic solvents like DMF. Comparative studies using GC-MS to track intermediate formation (e.g., imine vs. alkylated products) can identify optimal conditions .
Q. How does the tert-butyl group influence the compound’s stability in different solvents?
- Methodological Answer : The tert-butyl group enhances steric protection against nucleophilic attack but may reduce solubility in polar solvents. Stability studies (e.g., ¹H NMR in D₂O, DMSO, or THF) reveal degradation kinetics. Computational modeling (DFT) predicts solvent interactions, with acetonitrile showing minimal destabilization due to its low nucleophilicity .
Q. What computational methods are used to model the electronic structure of tertiary amino nitriles like this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates charge distribution and frontier molecular orbitals. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solution, while electrostatic potential maps predict reactivity toward electrophiles .
Q. How to characterize byproducts in the alkylation of tert-butylamine derivatives with acrylonitrile?
- Methodological Answer : LC-MS and HRMS identify impurities such as N-ethylated byproducts or dimerization adducts. For example, over-alkylation can produce bis-(tert-butyl)amino derivatives, detectable via isotopic patterns. USP guidelines recommend impurity profiling using relative retention times and UV-Vis spectra .
Q. What are the challenges in crystallizing tertiary amino nitriles for X-ray analysis?
- Methodological Answer : The flexibility of the propanenitrile chain and steric bulk of the tert-butyl group hinder crystal lattice formation. Slow evaporation in hexane/ethyl acetate (1:1) at 4°C promotes nucleation. Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond angles, confirming the anti-periplanar geometry of the nitrile and amino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
